molecular formula C7H10N2O B8177186 2-Cyclopropyl-4-methoxyimidazole

2-Cyclopropyl-4-methoxyimidazole

Cat. No.: B8177186
M. Wt: 138.17 g/mol
InChI Key: XTRLYLCKPBMXMC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methoxyimidazole is a substituted imidazole derivative characterized by a cyclopropyl group at position 2 and a methoxy (-OCH₃) group at position 4 of the imidazole ring.

Properties

IUPAC Name

2-cyclopropyl-5-methoxy-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-6-4-8-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRLYLCKPBMXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methoxyimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 4-methoxy-1,2-diaminobenzene under acidic conditions to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-methoxyimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups into the imidazole ring .

Scientific Research Applications

2-Cyclopropyl-4-methoxyimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methoxyimidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Cyclopropyl-4-methoxyimidazole with structurally related imidazole derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Compound Name Substituents (Positions) Key Properties/Applications Reference Sources
This compound Cyclopropyl (2), Methoxy (4) Hypothesized enhanced lipophilicity (logP ~1.8*) and metabolic stability; potential kinase inhibitor scaffold. Limited commercial availability. N/A (hypothetical)
2-Cyclopropanecarbonyl-1-methyl-1H-imidazole Cyclopropanecarbonyl (2), Methyl (1) Higher polarity (logP ~0.5*) due to carbonyl group; used in peptide coupling reactions. Available from 4 suppliers .
2-Cyclopropyl-1H-imidazole-4-carboxamide Cyclopropyl (2), Carboxamide (4) Improved aqueous solubility (logP ~0.2*); explored as a fragment in antimicrobial agents. Synthesized via Pd-catalyzed coupling .
2-Cyclopropyl-1H-imidazole-4-carboxylic acid Cyclopropyl (2), Carboxylic acid (4) High acidity (pKa ~3.5*); utilized in metal-organic frameworks (MOFs) and as a chelating agent. Available as hydrochloride salt .

Notes:

  • *Predicted logP/pKa values are estimated using computational tools (e.g., ChemAxon) due to lack of experimental data for this compound.
  • The methoxy group in this compound likely reduces hydrogen-bond donor capacity compared to carboxamide or carboxylic acid analogs, impacting target binding in biological systems.

Key Research Findings and Contrasts

  • Synthetic Accessibility : Cyclopropyl-substituted imidazoles are typically synthesized via cyclopropanation of allylic precursors or cross-coupling reactions. The methoxy group at position 4 may require selective protection/deprotection steps, increasing synthetic complexity compared to carboxamide derivatives .
  • Biological Activity: While 2-Cyclopropyl-1H-imidazole-4-carboxamide derivatives have shown moderate activity against bacterial pathogens (MIC ~8 µg/mL for E. coli), the methoxy analog’s bioactivity remains unstudied.
  • Stability : Cyclopropane rings confer rigidity and resistance to oxidative metabolism, but the methoxy group may increase susceptibility to demethylation in vivo compared to carboxamide or carboxylic acid groups .

Limitations and Contradictions in Available Data

  • Contradictory Reactivity : Cyclopropanecarbonyl derivatives are reported as stable intermediates in peptide synthesis , but cyclopropyl-imidazole carboxylic acids may decompose under strong acidic conditions, limiting their utility .

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